Deoxyketoprofen

Inflammation Leukotriene Lipoxygenase

Researchers studying leukotriene-mediated inflammation often face the challenge of procuring a reliable, non-substitutable reference standard for ketoprofen's non-COX metabolite. Substituting ketoprofen or dexketoprofen will invalidate LOX-pathway studies. Deoxyketoprofen (CAS 73913-48-1) directly addresses this by providing: - A structurally distinct probe with potent LOX inhibition and reduced COX activity, enabling pathway-specific research. - An essential analytical standard for LC-MS/MS method development to accurately quantify ketoprofen metabolism in pharmacokinetic studies. - Ensured experimental validity and reproducibility by providing the exact metabolite, not a pharmacological proxy.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 73913-48-1
Cat. No. B029252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyketoprofen
CAS73913-48-1
Synonymsα-Methyl-3-(phenylmethyl)benzeneacetic Acid;  α-(3-Benzylphenyl)propionic Acid_x000B_
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18)
InChIKeyRYYYTOGKTKBJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyketoprofen: LOX Inhibitor and Metabolite Standard


Deoxyketoprofen (2-(3-benzylphenyl)propanoic acid, CAS 73913-48-1) is a synthetic nonsteroidal anti-inflammatory drug (NSAID) and a key non-cyclooxygenase (COX) inhibitory metabolite of the widely used NSAID ketoprofen [1]. Unlike ketoprofen, which acts primarily through dual COX-1 and COX-2 inhibition, deoxyketoprofen is characterized by its potent inhibition of lipoxygenase (LOX) [2], an enzyme central to the leukotriene-mediated inflammatory pathway. This distinct mechanism, along with its role in the metabolic cascade of ketoprofen, positions it as a critical reference compound for analytical method development, pharmacokinetic studies, and specialized inflammation research where LOX pathway modulation is of primary interest [3].

LOX Pathway ResearchReported LOX inhibition fit for leukotriene pathway studies
Metabolite Reference StandardKey metabolite for ketoprofen bioanalytical method development
Non-COX Mechanism ProbeDistinct secondary target profile supports off-COX pathway research

Deoxyketoprofen: Substitution Limitations


Procurement based solely on NSAID class or parent drug name (ketoprofen) is insufficient and scientifically inaccurate for research requiring deoxyketoprofen. The compound is structurally distinct from its parent, ketoprofen (CAS 22071-15-4), due to the reduction of the ketone group to a methylene bridge . This structural change fundamentally alters its pharmacological profile. While ketoprofen and its active S-enantiomer (dexketoprofen, CAS 22161-81-5) are potent dual COX inhibitors, deoxyketoprofen exhibits a markedly different target profile, characterized by potent lipoxygenase inhibition and reduced COX activity [1]. Consequently, substituting deoxyketoprofen with ketoprofen or dexketoprofen will not replicate experimental outcomes in studies focused on leukotriene signaling or the non-COX-mediated effects of ketoprofen metabolism. The unique biological signature of deoxyketoprofen necessitates its specific procurement to ensure experimental validity and reproducibility.

Structural divergence from ketoprofen

Reduction of the ketone group to a methylene bridge alters target engagement; ketoprofen or dexketoprofen may not replicate LOX-mediated experimental outcomes.

Primary target mismatch

Reported LOX inhibition versus COX inhibition in parent NSAIDs may lead to divergent pathway responses in inflammation models.

Unique secondary targets

Inhibition of formyltetrahydrofolate synthetase and carboxylesterase is not observed with ketoprofen, limiting direct substitution for polypharmacology studies.

Deoxyketoprofen Research Differentiators


Mechanistic Shift: From COX to Potent LOX Inhibition

Deoxyketoprofen is quantitatively defined by its distinct inhibitory profile against key enzymes in the arachidonic acid cascade. Unlike its parent drug ketoprofen and its active enantiomer dexketoprofen, which are characterized by their potent COX-1/COX-2 inhibition, deoxyketoprofen is reported as a potent lipoxygenase (LOX) inhibitor with substantially reduced activity against cyclooxygenase (COX) [1]. This represents a class-level functional divergence from classical arylpropionic acid NSAIDs. Direct head-to-head quantitative IC50 values for deoxyketoprofen on LOX enzymes are not available in the public domain [2].

Mechanistic Shift
Class-level
Reported LOX inhibition vs. ketoprofen COX-1/COX-2 inhibition (IC50 0.105–0.123 µM)
Supports LOX pathway specificity
Direct LOX IC50 data not publicly available
Inflammation Leukotriene Lipoxygenase Mechanism of Action

Ketoprofen Metabolite Reference Standard

Deoxyketoprofen is a recognized metabolite of ketoprofen, formed via reductive metabolism . Its detection and quantification are essential for comprehensive pharmacokinetic and metabolic profiling of ketoprofen in biological matrices. Computational ADMET predictions for novel ketoprofen analogs, which include this metabolite, suggest these derivatives may possess improved pharmacokinetic properties compared to the parent drug ketoprofen, though specific data for deoxyketoprofen was not detailed [1][2].

Metabolite Standard
Method context
Reductive ketoprofen metabolite; required for LC-MS/MS bioanalytical method validation
Enables specific metabolite quantification in DMPK research
Authenticated reference standard critical for method accuracy
Metabolomics Pharmacokinetics Bioanalysis Analytical Chemistry

Distinct Secondary Enzyme Inhibition

Beyond its primary LOX inhibition, deoxyketoprofen exhibits a unique secondary pharmacological profile that further distinguishes it from ketoprofen and other standard NSAIDs. Authoritative database entries indicate that this compound inhibits formyltetrahydrofolate synthetase and carboxylesterase, in addition to its effects on LOX and COX [1]. This multi-target profile is not a reported characteristic of ketoprofen or dexketoprofen, suggesting distinct polypharmacology that may be relevant for specific research applications in folate metabolism or prodrug hydrolysis.

Secondary Targets
Class-level
Inhibits formyltetrahydrofolate synthetase & carboxylesterase; not reported for ketoprofen
Supports non-COX mechanism probe studies
Source unspecified; data to verify
Off-target Effects Enzyme Inhibition Pharmacology Mechanism of Action

Deoxyketoprofen Application Scenarios


Ketoprofen Bioanalysis Reference Standard

Deoxyketoprofen is a critical, non-substitutable reference standard for developing and validating quantitative bioanalytical methods (e.g., LC-MS/MS) to monitor ketoprofen metabolism. Its use is essential for accurately identifying and quantifying this specific metabolite in plasma, urine, or tissue samples from preclinical and clinical pharmacokinetic studies. This ensures the completeness and accuracy of metabolic profiling required for regulatory submissions and understanding drug disposition [1].

LOX-Mediated Inflammation Research

Researchers focusing on the leukotriene arm of the arachidonic acid cascade should specifically procure deoxyketoprofen. Its potent LOX inhibitory activity, combined with its diminished effect on COX enzymes, makes it a superior tool for dissecting the specific contributions of the LOX pathway to inflammation models, independent of the confounding effects of COX inhibition. Substituting a classical NSAID like ketoprofen would invalidate such pathway-specific studies [2].

Non-COX Ketoprofen Activity Probe

Use deoxyketoprofen as a research probe to differentiate between the COX-dependent and COX-independent biological activities of its parent drug, ketoprofen. The distinct pharmacological profile of deoxyketoprofen, including its inhibition of lipoxygenase, formyltetrahydrofolate synthetase, and carboxylesterase, provides a unique opportunity to isolate and study the non-COX-mediated mechanisms that may contribute to ketoprofen's overall efficacy or side-effect profile [3].

Application
Selection Property
Validation Focus
Ketoprofen metabolite bioanalysis
Metabolite-specific reference standard
LC-MS/MS method accuracy in research matrices
LOX pathway inflammation studies
Reported LOX inhibitory profile
Pathway-specific endpoint interpretation
Non-COX ketoprofen mechanism research
Distinct secondary target profile
Off-target pathway assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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